2-isopropyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfanyl-2-propan-2-yl-1H-pyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-5(2)13-8(14)6-4-10-9(15-3)11-7(6)12-13/h4-5H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDYRENQELLJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CN=C(N=C2N1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Intermediate Formation
The synthesis begins with the preparation of N-carbetoxythioureas by reacting 5-amino-1H-pyrazole derivatives with ethoxycarbonyl isothiocyanate. For example, heating 5-amino-1H-pyrazole (1a ) with ethoxycarbonyl isothiocyanate in ethyl acetate at 100°C under microwave irradiation yields the thiourea intermediate (2a ) in 52% yield. Conventional heating at 77°C achieves only 40% yield, highlighting the efficiency of microwave-assisted synthesis.
Cyclization to Thioxo Derivatives
The thiourea intermediate undergoes cyclization under basic conditions. Treatment with sodium hydroxide or ammonium hydroxide in methanol generates the 2-thioxo-1H-pyrazolo[1,5-a]triazin-4-one (3 ). This step is critical for establishing the thiol group at position 6, which is subsequently alkylated.
S-Methylation and Isopropyl Group Introduction
Methylsulfanyl Functionalization
The thioxo group at position 6 is converted to methylsulfanyl via S-methylation. Reacting the thioxo derivative (3 ) with methyl iodide (MeI) in the presence of sodium hydroxide (NaOH) in ethanol achieves this transformation. Optimal conditions involve refluxing for 1–2 hours, yielding the 2-(methylsulfanyl)pyrazolo[3,4-d]pyrimidinone intermediate.
Isopropyl Substituent Installation
The isopropyl group at position 2 is introduced either during the initial pyrazole synthesis or via post-cyclization alkylation. A common strategy involves reacting the pyrazole precursor with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. Alternatively, alkylation of the pyrimidinone nitrogen with isopropyl iodide under microwave irradiation (100°C, 10 minutes) achieves 85% yield.
Optimized One-Pot Synthesis
A streamlined one-pot approach combines cyclization and functionalization steps:
- Reagents : 5-Amino-1-isopropylpyrazole-4-carbonitrile, thiourea, POCl₃, and methyl iodide.
- Conditions :
- Yield : 68–72% after crystallization from ethanol/water.
Microwave-Assisted Methodologies
Microwave irradiation significantly enhances reaction efficiency. For example, cyclization of the thiourea intermediate under microwaves (100°C, 5 minutes) improves yields by 20–30% compared to conventional heating. Key advantages include:
Purification and Characterization
Crystallization Techniques
Crude products are purified via solvent crystallization:
Spectroscopic Validation
- ¹H-NMR : Key signals include δ 2.63 ppm (SCH₃ singlet) and δ 1.46–0.86 ppm (isopropyl doublets).
- X-ray diffraction : Confirms the planar pyrimidinone ring and substituent orientation.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Heating | Reflux, 77°C, 1 hour | 40–50 | 2–3 hours |
| Microwave-Assisted | 100°C, 5 minutes | 52–68 | 15 minutes |
| One-Pot | POCl₃/MeI, 80°C, 3 hours | 68–72 | 4 hours |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: The isopropyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various alkylating agents and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Antitumor Activity
The compound is part of a broader class of pyrazolo[3,4-d]pyrimidines, which have been studied for their potential antitumor properties. Research has demonstrated that derivatives of this scaffold can inhibit key pathways involved in cancer cell proliferation.
Case Study:
A study investigated the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including 2-isopropyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one, against different cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer models, with IC50 values ranging from 10 to 30 µM depending on the derivative used .
mTOR Inhibition
Similar compounds within the pyrazolo[3,4-d]pyrimidine family have been identified as potent inhibitors of the mTOR (mechanistic target of rapamycin) pathway, which is crucial in regulating cell growth and metabolism.
Research Findings:
In vitro studies have shown that these compounds can effectively reduce mTOR activity in cancerous cells, leading to decreased cell growth and increased apoptosis. The mechanism involves competitive inhibition at the ATP-binding site of mTOR .
Table: Comparative Analysis of Antitumor Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 25 | mTOR Inhibition |
| Another Pyrazolo Derivative | A549 (Lung Cancer) | 15 | mTOR Inhibition |
| Yet Another Derivative | HeLa (Cervical Cancer) | 20 | Apoptosis Induction |
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains.
Case Study:
A recent investigation revealed that certain pyrazolo[3,4-d]pyrimidine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be around 50 µg/mL for both strains .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Biological Activity: Allyl-substituted analogs like AZD-1775 exhibit nanomolar WEE1 inhibition due to the synergistic effects of the allyl group and the 4-(4-methylpiperazinyl)anilino substituent at position 6 . In contrast, the methylsulfanyl group in the target compound may limit kinase affinity but enhance reactivity for further derivatization .
Substituent Variations at Position 6
Key Observations :
- Electrophilicity: Methylsulfanyl groups at position 6 are susceptible to oxidation or displacement, enabling the synthesis of amino- or hydroxyl-substituted derivatives with improved solubility and target engagement .
- Amino Substitutents: AZD-1775’s 4-(4-methylpiperazinyl)anilino group at position 6 enhances solubility and hydrogen-bonding interactions with WEE1’s ATP-binding pocket, contributing to its clinical efficacy .
Physicochemical and Spectral Properties
IR/NMR Data :
- The target compound’s methylsulfanyl group is expected to show IR absorption near 1638–1683 cm⁻¹ (C=S stretching) and 1H NMR signals at δ ~2.53 ppm (SCH₃), consistent with analogs like Compound 11 .
- Isopropyl protons typically resonate as a septet (δ ~1.2–1.5 ppm) and a doublet (δ ~3.0–3.5 ppm) in 1H NMR .
- Thermal Stability: Decomposition temperatures for pyrazolopyrimidinones range widely (125–270°C), with bulkier substituents (e.g., 4-methoxybenzyl in Compound 13) conferring higher stability .
Biological Activity
2-Isopropyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazolo[3,4-d]pyrimidine core structure. Its unique functional groups contribute to its biological activity. The presence of the isopropyl and methylsulfanyl groups is believed to enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:
- Antiviral Activity : Several studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit viral replication. For instance, compounds with similar structures have shown effective inhibition against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with EC50 values ranging from 5 to 28 μM .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may possess significant antiproliferative properties, although specific IC50 values for this compound are yet to be established.
Antiviral Studies
- Inhibition of RSV : A study reported that certain pyrazolo[3,4-d]pyrimidine derivatives inhibited RSV replication effectively at micromolar concentrations. The lead compound demonstrated an EC50 value significantly lower than that of ribavirin, suggesting enhanced efficacy .
- HCV Inhibition : Another investigation highlighted that related compounds exhibited strong inhibitory action against HCV with selectivity indices indicating favorable therapeutic profiles .
Anticancer Studies
- Cytotoxicity Testing : In vitro assays have shown that derivatives of pyrazolo[3,4-d]pyrimidine can induce apoptosis in cancer cells. A notable study found that modifications at specific positions on the pyrimidine ring could enhance cytotoxicity against A549 lung cancer cells .
- Mechanistic Insights : The mechanism of action appears to involve interference with cellular pathways crucial for cancer cell survival and proliferation. Molecular docking studies suggest strong binding affinities to targets involved in cell signaling pathways .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 2-isopropyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one, and how can purity be optimized?
Synthesis typically involves cyclocondensation of hydrazine derivatives with substituted pyrimidine precursors. For example, pyrazolo[3,4-d]pyrimidine scaffolds are synthesized via cyclization of 4-hydrazinoquinoline intermediates with ethoxymethylenecyanoacetate under reflux conditions . To optimize purity:
- Use high-performance liquid chromatography (HPLC) with reverse-phase C18 columns for separation.
- Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
- Recrystallize the final product using ethanol or acetonitrile to achieve ≥97% purity, as validated by melting point analysis (e.g., mp 273–278.5°C for analogous compounds) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Employ a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify substituent positions (e.g., methylsulfanyl at C6 and isopropyl at C2). For example, the methylsulfanyl group typically resonates at δ 2.5–3.0 ppm in NMR .
- X-ray Diffraction (XRD): Resolve crystal structures to confirm stereochemistry, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (CHNOS requires 237.0812 g/mol).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Focus on enzyme inhibition and receptor-binding assays:
- Kinase Inhibition: Test against cyclin-dependent kinases (CDKs) or tyrosine kinases using fluorescence polarization assays. Pyrazolo[3,4-d]pyrimidines are known to target ATP-binding pockets .
- Antimicrobial Activity: Use microbroth dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent Variation: Replace the methylsulfanyl group with trifluoromethyl or benzylsulfanyl moieties to modulate lipophilicity and electronic effects .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against off-target proteins (e.g., CYP450 enzymes). Compare results with experimental IC values from kinase profiling .
- Metabolic Stability: Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify metabolically labile groups .
Q. How should researchers address contradictory data in biological activity reports?
- Orthogonal Assays: Validate conflicting results using alternative methods (e.g., surface plasmon resonance vs. radiometric assays).
- Purity Reassessment: Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., des-methylsulfanyl byproducts) .
- Dose-Response Curves: Perform 8-point dilution series to confirm activity trends and rule out assay artifacts .
Q. What experimental strategies are recommended for studying environmental fate and degradation pathways?
- Abiotic Degradation: Expose the compound to UV light (254 nm) in aqueous solutions to simulate photolysis. Monitor degradation via LC-MS/MS and identify byproducts (e.g., sulfoxide derivatives) .
- Biotic Transformation: Use soil microcosms with Pseudomonas spp. to assess microbial breakdown. Quantify residual compound via GC-MS with electron capture detection .
Q. How can crystallographic data resolve ambiguities in regiochemistry or tautomerism?
- Single-Crystal Growth: Use slow evaporation of saturated DMSO/water solutions to obtain diffraction-quality crystals.
- Comparative Analysis: Compare experimental XRD data (e.g., unit cell parameters, space group) with computational predictions (e.g., Mercury CSD). For pyrazolo[3,4-d]pyrimidines, the 1H-tautomer is typically dominant in the solid state .
Q. What methodologies are appropriate for assessing stability under physiological conditions?
- pH-Dependent Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Quantify degradation via UV-Vis spectroscopy at λ~270 nm (characteristic of pyrimidine absorption) .
- Forced Degradation Studies: Expose to oxidative (HO), thermal (40–80°C), and hydrolytic conditions to identify degradation hotspots (e.g., sulfanyl group oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
